
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) is an organic compound with the molecular formula C7H13NOS. It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a carboxaldehyde group and two methyl groups attached to the thiomorpholine ring. It has a molecular weight of 159.249 g/mol and a density of approximately 1.1 g/cm³ .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) typically involves the reaction of thiomorpholine with appropriate aldehydes under controlled conditions. One common method involves the use of dimethylformamide as a solvent and a catalyst such as p-toluenesulfonic acid to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products .
化学反応の分析
Types of Reactions
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxaldehyde group to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary alcohols.
Substitution: Amines, halides.
科学的研究の応用
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Thiomorpholinecarboxaldehyde: Lacks the two methyl groups present in 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI).
4-Thiomorpholinecarboxaldehyde, 2-methyl: Contains only one methyl group attached to the thiomorpholine ring.
4-Thiomorpholinecarboxaldehyde, 3-methyl: Contains only one methyl group attached to the thiomorpholine ring.
Uniqueness
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic targets and membranes .
特性
IUPAC Name |
2,3-dimethylthiomorpholine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-6-7(2)10-4-3-8(6)5-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBQDDYTJUQZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
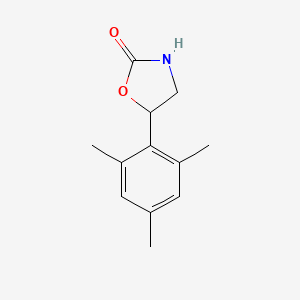
![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)

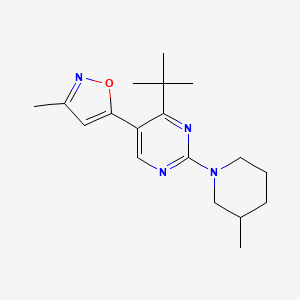
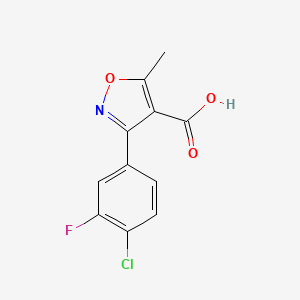
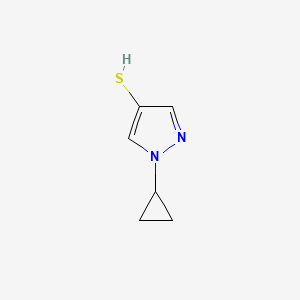
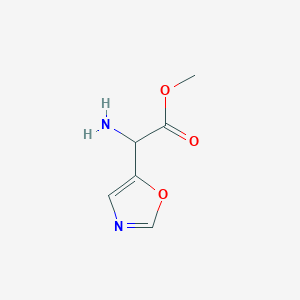

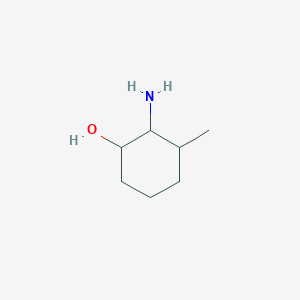

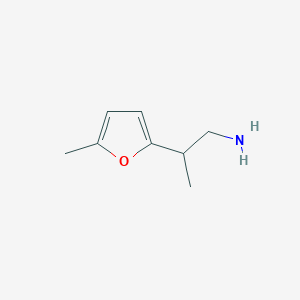

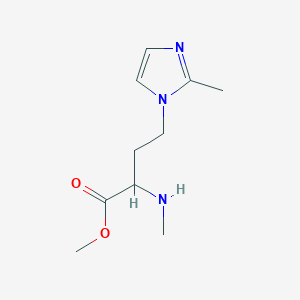
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid](/img/structure/B13628521.png)
